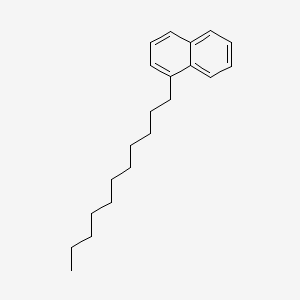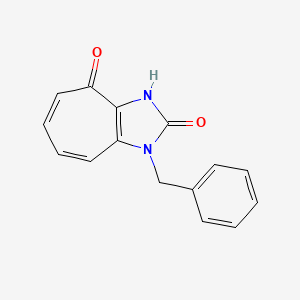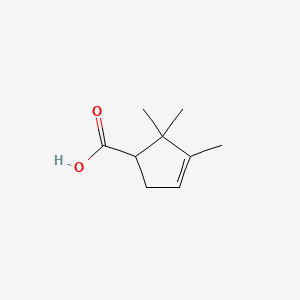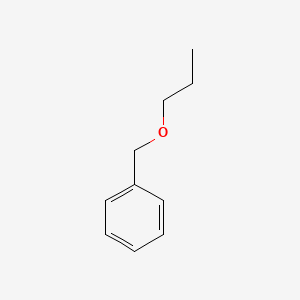
(Propoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Propoxymethyl)benzene, also known as propylbenzyl ether, is an organic compound with the molecular formula C10H14O and a molecular weight of 150.21756 g/mol . It is a colorless liquid that is soluble in organic solvents but insoluble in water . This compound is used as an intermediate in organic synthesis and as a solvent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Propoxymethyl)benzene can be synthesized through the condensation reaction of propanol and benzaldehyde in the presence of a catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to maximize yield and efficiency . The product is then purified through distillation and other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
(Propoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo substitution reactions, where the propoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the propoxy group.
Scientific Research Applications
(Propoxymethyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized as a solvent and in the production of various chemicals.
Mechanism of Action
The mechanism of action of (propoxymethyl)benzene involves its interaction with molecular targets and pathways within biological systems. It can act as a substrate for enzymes, leading to the formation of various metabolites . The specific pathways and targets depend on the context of its use and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Propoxybenzene: Similar in structure but with different physical and chemical properties.
Phenyl propyl ether: Another ether compound with a similar molecular structure.
Uniqueness
(Propoxymethyl)benzene is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its solubility in organic solvents and its reactivity in various chemical reactions make it a valuable compound in organic synthesis and industrial applications .
Properties
CAS No. |
937-61-1 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
propoxymethylbenzene |
InChI |
InChI=1S/C10H14O/c1-2-8-11-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI Key |
RPTKMZRQBREOMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl-](/img/structure/B13780501.png)
![N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,6-trimethylphenoxy)acetamide;dihydrochloride](/img/structure/B13780508.png)
![[(3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13780513.png)


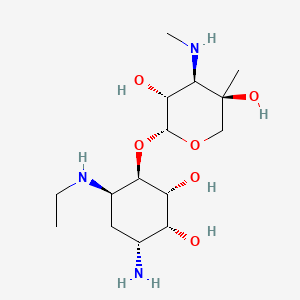

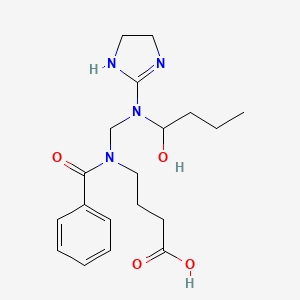
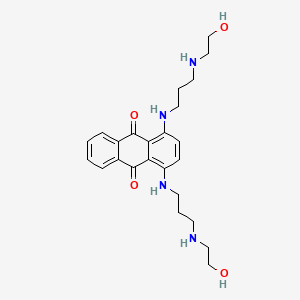
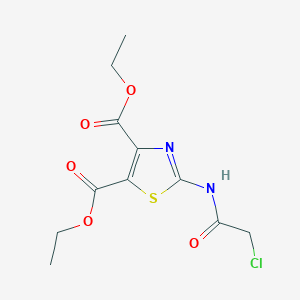
![[(5-Chlorofuran-2-yl)methylidene]propanedinitrile](/img/structure/B13780575.png)
